molecular formula C17H17ClN2O2 B3859608 2-(4-chlorophenyl)-N'-(2-ethoxybenzylidene)acetohydrazide

2-(4-chlorophenyl)-N'-(2-ethoxybenzylidene)acetohydrazide

Cat. No. B3859608
M. Wt: 316.8 g/mol
InChI Key: NFOYIOREMBMAFF-XDHOZWIPSA-N
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Description

2-(4-chlorophenyl)-N'-(2-ethoxybenzylidene)acetohydrazide, commonly known as EACA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EACA is a hydrazone derivative of acetohydrazide and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of EACA is not fully understood. However, it is believed that EACA exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, EACA has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
EACA has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that EACA inhibits the growth of cancer cells and reduces inflammation. Additionally, EACA has been shown to exhibit antimicrobial activity against several bacteria and fungi. In animal models, EACA has been shown to reduce inflammation and increase the growth of several plants.

Advantages and Limitations for Lab Experiments

EACA has several advantages and limitations for lab experiments. One advantage is that EACA is relatively easy to synthesize and purify. Additionally, EACA has been shown to exhibit several biological activities, making it a useful compound for studying various biological processes. However, one limitation is that the mechanism of action of EACA is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of EACA. One direction is to further investigate the mechanism of action of EACA, which may lead to the development of more effective drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to determine the potential use of EACA as a plant growth regulator and herbicide. Furthermore, studies are needed to investigate the potential use of EACA as a corrosion inhibitor in various industrial applications.

Scientific Research Applications

EACA has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EACA has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. EACA has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, EACA has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. EACA has also been shown to exhibit antimicrobial activity against several bacteria and fungi.
In agriculture, EACA has been studied for its potential use as a plant growth regulator. EACA has been shown to increase the growth of several plants, including wheat, soybean, and corn. Additionally, EACA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of several weeds.
In material science, EACA has been studied for its potential use as a corrosion inhibitor. EACA has been shown to inhibit the corrosion of several metals, including copper and aluminum.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-22-16-6-4-3-5-14(16)12-19-20-17(21)11-13-7-9-15(18)10-8-13/h3-10,12H,2,11H2,1H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOYIOREMBMAFF-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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